molecular formula C13H11N B12301111 2-Aminofluorene-9-13C

2-Aminofluorene-9-13C

Cat. No.: B12301111
M. Wt: 182.23 g/mol
InChI Key: CFRFHWQYWJMEJN-CDYZYAPPSA-N
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Description

2-Aminofluorene-9-13C is a stable isotope-labeled compound, specifically a derivative of 2-Aminofluorene where the carbon-13 isotope is incorporated at the 9th position. This compound is primarily used in scientific research due to its unique labeling, which allows for detailed studies in various fields such as chemistry, biology, and environmental science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminofluorene-9-13C typically involves the reduction of 2-nitrofluorene-9-13C. The process begins with the nitration of fluorene-9-13C to produce 2-nitrofluorene-9-13C. This intermediate is then reduced using hydrazine hydrate in the presence of a palladium-on-charcoal catalyst. The reaction is carried out in ethanol at elevated temperatures, and the product is purified through crystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration and reduction processes similar to those used in laboratory synthesis. The use of stable isotope-labeled starting materials is crucial for maintaining the isotopic purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Aminofluorene-9-13C undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso and nitro derivatives.

    Reduction: The compound can be further reduced to form amine derivatives.

    Substitution: It can participate in electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrazine hydrate and palladium-on-charcoal are typically used.

    Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.

Major Products

Scientific Research Applications

2-Aminofluorene-9-13C is extensively used in scientific research due to its stable isotope labeling. Some key applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.

    Medicine: Utilized in drug metabolism studies to understand the pharmacokinetics and dynamics of related compounds.

    Industry: Applied in environmental testing to trace the fate and transport of pollutants.

Mechanism of Action

The mechanism of action of 2-Aminofluorene-9-13C involves its interaction with DNA. The compound can form adducts with DNA, leading to mutations. This interaction primarily occurs through the formation of covalent bonds with the guanine base in DNA. The resulting adducts can cause distortions in the DNA helix, leading to errors during DNA replication and transcription .

Comparison with Similar Compounds

2-Aminofluorene-9-13C is similar to other aromatic amines such as 2-Acetylaminofluorene and 2-Nitrofluorene. its stable isotope labeling makes it unique for specific research applications. The incorporation of carbon-13 allows for detailed studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which are not possible with non-labeled compounds .

List of Similar Compounds

Properties

Molecular Formula

C13H11N

Molecular Weight

182.23 g/mol

IUPAC Name

9H-fluoren-2-amine

InChI

InChI=1S/C13H11N/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7,14H2/i7+1

InChI Key

CFRFHWQYWJMEJN-CDYZYAPPSA-N

Isomeric SMILES

[13CH2]1C2=CC=CC=C2C3=C1C=C(C=C3)N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)N

Origin of Product

United States

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